molecular formula C6H5F3N2O2 B2403074 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid CAS No. 1006340-71-1

1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B2403074
CAS No.: 1006340-71-1
M. Wt: 194.113
InChI Key: AYCDWZAEGMKZNB-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carboxylic acid is an organic compound that features a trifluoroethyl group attached to a pyrazole ring, which is further substituted with a carboxylic acid group

Preparation Methods

The synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,2,2-trifluoroethyl hydrazine and ethyl acetoacetate.

    Cyclization Reaction: These starting materials undergo a cyclization reaction to form the pyrazole ring. This reaction is usually carried out in the presence of a base such as sodium ethoxide.

    Carboxylation: The resulting pyrazole derivative is then carboxylated using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include various pyrazole derivatives with modified functional groups.

Scientific Research Applications

1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate due to its unique chemical structure and pharmacological properties.

    Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:

    2,2,2-Trifluoroethanol: A related compound with a trifluoroethyl group but lacking the pyrazole ring and carboxylic acid group.

    Trifluoroacetic acid: Contains a trifluoromethyl group and a carboxylic acid group but lacks the pyrazole ring.

    1H-Pyrazole-5-carboxylic acid: Similar structure but without the trifluoroethyl group.

The uniqueness of this compound lies in the combination of the trifluoroethyl group, pyrazole ring, and carboxylic acid group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O2/c7-6(8,9)3-11-4(5(12)13)1-2-10-11/h1-2H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCDWZAEGMKZNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)CC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006340-71-1
Record name 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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